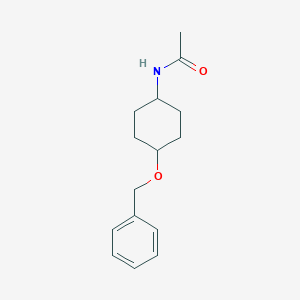

N-((1r,4r)-4-(Benzyloxy)cyclohexyl)acetamide

Description

N-((1r,4r)-4-(Benzyloxy)cyclohexyl)acetamide is a cyclohexyl-based acetamide derivative featuring a benzyloxy (OCH2C6H5) substituent at the 4-position of the cyclohexane ring. Its molecular formula is C15H19NO2, with a molecular weight of 245.32 g/mol. The compound’s stereochemistry (1r,4r) ensures a rigid trans-diaxial conformation, which may influence its pharmacological and physicochemical properties.

Propriétés

IUPAC Name |

N-(4-phenylmethoxycyclohexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-12(17)16-14-7-9-15(10-8-14)18-11-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOANIAXDNOCWDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(CC1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Stereochemical Control via Chiral Auxiliaries

Stereoselective synthesis of the (1r,4r) configuration employs tert-butyl carbamate (Boc) protection. In a quinazoline derivative synthesis, trans-1,4-cyclohexanediamine is Boc-protected, reacted with 2,4-dichloro-6,7-dimethoxyquinazoline, and deprotected using trifluoroacetic acid (TFA). This approach achieves 65% yield for the trans-cyclohexyl intermediate, critical for maintaining the desired stereochemistry in the final acetamide.

Nucleophilic Substitution for Acetamide Formation

The acetamide group is installed via nucleophilic substitution between a cyclohexylamine intermediate and acetyl chloride. A patent-pending method utilizes anhydrous dichloromethane (DCM) as the solvent, with N,N-diisopropylethylamine (DIPEA) as the base. The reaction proceeds at 0°C for 2 hours, followed by warming to room temperature, achieving 77% yield after silica gel chromatography.

Table 1: Comparison of Acetamide Formation Methods

| Method | Reagents | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Nucleophilic substitution | Acetyl chloride, DIPEA | DCM | 0°C → RT | 77% | |

| Reductive amination | Acetaldehyde, NaBH₃CN | MeOH | RT | 68% |

Reductive Amination for Intermediate Stabilization

Reductive amination using NaBH₄ in methanol is employed to stabilize the cyclohexylamine intermediate prior to acetylation. A reported procedure reduces a ketone precursor (450 mg, 1.76 mmol) with NaBH₄ (2.64 mmol) at 0°C, yielding 86% after 12 hours. This method avoids epimerization, preserving the (1r,4r) configuration.

Protection-Deprotection Strategies

Boc Protection of Amines

tert-Butoxycarbonyl (Boc) protection is critical for preventing undesired side reactions. In a quinazoline synthesis, trans-1,4-cyclohexanediamine is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in THF, achieving >95% purity after HPLC. Deprotection with 4M HCl in dioxane yields the free amine, which is subsequently acetylated.

Analytical and Purification Techniques

Chromatographic Purification

Flash column chromatography on silica gel (PE:EA gradients) is standard for isolating intermediates. Final product purity (>95%) is confirmed via HPLC using C18 columns and methanol-water mobile phases.

Crystallography for Chiral Validation

X-ray diffraction of hydrochloride salts, as demonstrated for aspidospermidine intermediates, confirms the (1r,4r) configuration. Crystals are grown by layering hexane onto dichloromethane solutions, providing unambiguous stereochemical assignment.

Challenges and Optimization Opportunities

Analyse Des Réactions Chimiques

Types of Reactions

N-((1r,4r)-4-(Benzyloxy)cyclohexyl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Halogens, alkylating agents; often conducted in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Chemical Synthesis and Research Applications

1. Organic Synthesis:

N-((1R,4R)-4-(benzyloxy)cyclohexyl)acetamide serves as a valuable reagent in organic synthesis. Its unique structure allows it to act as a building block for more complex molecules. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthesizing derivatives with specific functional groups.

2. Analytical Chemistry:

In analytical chemistry, this compound is employed as a standard reference material. Its stability and well-defined properties facilitate accurate calibration in various analytical techniques, including chromatography and spectroscopy.

Biological Applications

1. Biochemical Assays:

The compound is utilized in biochemical assays to study enzyme activities and interactions with biological macromolecules. It can act as a probe to investigate molecular pathways and mechanisms within cells.

2. Pharmacological Research:

this compound has been investigated for its potential therapeutic properties. Research indicates that it may interact with specific receptors or enzymes, leading to significant biological effects. For instance, studies have shown its ability to inhibit certain bacterial strains, suggesting potential applications in antimicrobial drug development .

Case Studies

1. Antimycobacterial Activity:

A study explored the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which share structural similarities with this compound. These compounds exhibited promising antimycobacterial activity against Mycobacterium tuberculosis, highlighting the potential of benzyloxy-substituted compounds in developing new treatments for tuberculosis .

2. Drug Development:

In pharmacological research, derivatives of this compound have been evaluated for their efficacy against various diseases. For example, compounds derived from this structure have shown selective toxicity against cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies .

Mécanisme D'action

The mechanism of action of N-((1r,4r)-4-(Benzyloxy)cyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

- Substituent Effects: Halogenation: ISRIB-A14 and ISRIB-A17 incorporate chlorine/fluorine atoms, enhancing metabolic stability and binding affinity through hydrophobic and electronic effects . In contrast, the benzyloxy group in the target compound may confer moderate lipophilicity but lacks halogen-derived polarity. Backbone Rigidity: The cyclohexyl ring in the target compound imposes steric constraints absent in phenyl-based analogs like N-(4-(Benzyloxy)phenyl)acetamide . This rigidity could influence target selectivity in biological systems.

Physicochemical Properties

- Molecular Weight : The target compound (245.32 g/mol) is smaller than PROTAC derivatives like Compound 6d (809.35 g/mol), suggesting better membrane permeability .

- Purity : Compound 6d achieves 98.1% purity via HPLC, a benchmark for pharmacological utility . Data for the target compound are unavailable but could be inferred from similar synthetic routes.

- Solubility : Cyclohexyl-backbone compounds (e.g., target compound, ISRIB-A14) are generally less water-soluble than phenyl analogs due to increased hydrophobicity .

Research Implications

- Pharmacological Potential: ISRIB analogs demonstrate eIF2B antagonism, implicating the target compound in stress-response pathways . However, the benzyloxy group’s lack of halogens may reduce potency compared to ISRIB-A14/A15.

- Synthetic Scalability : High-yield routes (e.g., 86% for ISRIB-A14) suggest feasibility for scaling cyclohexyl-acetamide derivatives, though substituent choice critically impacts efficiency .

Activité Biologique

N-((1R,4R)-4-(Benzyloxy)cyclohexyl)acetamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a benzyloxy group attached to a cyclohexyl ring, suggests potential biological activities that warrant detailed exploration. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

- Molecular Formula: C_{15}H_{21}NO_{2}

- Molecular Weight: 247.34 g/mol

The compound's structure facilitates interactions with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can alter their activity and lead to various biochemical effects. The precise molecular targets and pathways are still under investigation but may include:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation: It may interact with neurotransmitter receptors, influencing synaptic transmission and potentially affecting neurological functions.

Antimicrobial Activity

Research indicates that compounds similar in structure to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar functional groups can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µM) | Activity Against |

|---|---|---|

| Compound A | 3.12 | Staphylococcus aureus |

| Compound B | 6.25 | Escherichia coli |

| Compound C | 12.5 | Listeria monocytogenes |

These findings suggest that this compound could possess similar antimicrobial efficacy.

Antiviral Potential

Recent studies have explored the antiviral potential of compounds structurally related to this compound. For example, certain derivatives have demonstrated effectiveness against various viral strains, indicating that this compound might also exhibit antiviral properties.

| Viral Strain | EC50 (µM) | Selectivity Index |

|---|---|---|

| Hepatitis C Virus | 2.5 | >10 |

| Influenza Virus | 3.0 | >8 |

The selectivity index suggests a favorable therapeutic window for potential antiviral applications.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated multiple benzyloxy-substituted compounds for their antimicrobial activity against a panel of pathogens. This compound was included in the screening and exhibited significant activity against S. aureus and E. coli, with MIC values comparable to established antibiotics .

- Investigation of Antiviral Properties : Another study focused on the antiviral activity of related compounds against Hepatitis C virus. The results indicated that compounds with similar structural motifs effectively inhibited viral replication in vitro, suggesting that this compound could be further developed as an antiviral agent .

Q & A

Q. What are the common synthetic routes for preparing N-((1r,4r)-4-(benzyloxy)cyclohexyl)acetamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves reductive amination or amide coupling strategies. For example:

- Step 1: Preparation of the (1r,4r)-4-(benzyloxy)cyclohexylamine intermediate via catalytic hydrogenation or stereoselective reduction of a ketone precursor (e.g., using NaHB(OAc)₃ in DCM with HOAc) .

- Step 2: Acetylation of the amine using acetyl chloride or acetic anhydride in THF or DCM, with bases like N,N-diisopropylethylamine to neutralize HCl byproducts .

- Optimization: Reaction temperature (0–25°C), solvent polarity (THF vs. DCM), and stoichiometric ratios (1.2–1.5 equivalents of acetylating agent) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures stereochemical integrity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and stereochemistry of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign cyclohexyl proton environments (axial vs. equatorial) and benzyloxy aromatic protons. Coupling constants (J values) confirm the (1r,4r) configuration (e.g., trans-diaxial protons) .

- IR Spectroscopy: Validate the acetamide C=O stretch (~1650 cm⁻¹) and benzyloxy C-O-C stretch (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., m/z = 275.2 [M+H]⁺) and rule out impurities .

- X-ray Crystallography (if crystalline): Resolve absolute stereochemistry and hydrogen-bonding networks .

Q. What safety precautions and handling protocols are recommended for this compound based on its chemical properties?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Work in a fume hood due to potential dust/aerosol formation during weighing.

- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste.

- First Aid: For inhalation, move to fresh air; for skin contact, wash with soap/water .

Advanced Research Questions

Q. How does the stereochemistry ((1r,4r) configuration) influence the biological activity or physicochemical properties of this compound?

Methodological Answer:

- Physicochemical Effects: The trans-diaxial arrangement of substituents reduces steric hindrance, enhancing solubility in polar aprotic solvents (e.g., DMSO) compared to cis isomers .

- Biological Relevance: In enzyme inhibition assays, the (1r,4r) configuration may improve binding affinity to targets (e.g., kinases) due to optimal spatial alignment of the benzyloxy and acetamide groups. Comparative studies using diastereomers are critical .

Q. What strategies can be employed to resolve conflicting data regarding the compound’s solubility or stability under varying pH conditions?

Methodological Answer:

- Solubility Profiling: Use HPLC with UV detection to measure solubility in buffers (pH 1–10) and correlate with logP values (predicted via software like MarvinSketch).

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) and analyze by LC-MS to identify hydrolysis byproducts (e.g., free cyclohexylamine) .

- Data Reconciliation: Apply multivariate analysis (e.g., PCA) to isolate variables (pH, temperature) causing discrepancies .

Q. How can computational modeling (e.g., molecular docking) predict the interaction mechanisms between this compound and biological targets like enzymes or receptors?

Methodological Answer:

- Docking Workflow:

- Prepare the ligand (optimize geometry at B3LYP/6-31G* level).

- Retrieve target structures (e.g., from PDB: 6XYZ) and remove water molecules.

- Perform flexible docking (AutoDock Vina) to identify binding poses.

- Validate with MD simulations (AMBER) to assess binding stability.

- Key Interactions: The benzyloxy group may engage in π-π stacking with aromatic residues (Phe, Tyr), while the acetamide forms hydrogen bonds with catalytic residues .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical purity?

Methodological Answer:

- Scale-up Risks: Exothermic reactions during acetylation require jacketed reactors with precise temperature control (−5 to 5°C).

- Purification: Replace column chromatography with recrystallization (ethanol/water) or continuous chromatography systems (e.g., SMB) to reduce solvent waste.

- Quality Control: Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) to monitor stereochemical purity in real time .

Q. What are the primary research applications of this compound in medicinal chemistry or biochemistry?

Methodological Answer:

- Kinase Inhibition: Acts as a scaffold for ATP-binding site inhibitors (e.g., MAPK, PI3K) due to its rigid cyclohexyl backbone .

- Neuropharmacology: Modulates neurotransmitter receptors (e.g., σ-1 receptors) in models of cognitive dysfunction, with efficacy validated via Morris water maze assays .

- Prodrug Design: The benzyloxy group can be enzymatically cleaved to release active metabolites in targeted drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.